molecular formula C29H46O4 B12657353 Benzyl hydrogen 2-octadecenylsuccinate CAS No. 93882-67-8

Benzyl hydrogen 2-octadecenylsuccinate

Cat. No.: B12657353
CAS No.: 93882-67-8
M. Wt: 458.7 g/mol
InChI Key: YCRMSZZTVLDBHO-CAPFRKAQSA-N
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Description

Benzyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C29H46O4 It is known for its unique structure, which includes a benzyl group, a hydrogen atom, and a 2-octadecenylsuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with benzyl alcohol and 2-octadecen-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Benzyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or the octadecenyl chain can be replaced by other functional groups using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of benzyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Benzyl hydrogen 2-octadecenylsuccinate can be compared with other similar compounds such as:

    Benzyl hydrogen succinate: Lacks the octadecenyl chain, making it less hydrophobic and potentially less effective in certain applications.

    Octadecenyl succinate: Lacks the benzyl group, which may reduce its reactivity and versatility in chemical reactions.

    Benzyl octadecenyl ether: Contains an ether linkage instead of an ester, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93882-67-8

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

(E)-2-(2-oxo-2-phenylmethoxyethyl)icos-4-enoic acid

InChI

InChI=1S/C29H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h16-22,27H,2-15,23-25H2,1H3,(H,31,32)/b20-16+

InChI Key

YCRMSZZTVLDBHO-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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